4-amino-5-iodo-1,2-thiazole-3-carboxylicacid

Organic synthesis Medicinal chemistry Heterocyclic building blocks

This 4-amino-5-iodo-isothiazole-3-carboxylic acid building block delivers two orthogonal synthetic handles unavailable in single-substituent variants. The 5-iodo group enables Pd-catalyzed Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig couplings, while the 3-carboxylic acid supports HATU/EDCI-mediated amide bond formation. The 4-amino group adds a third diversification point via N-functionalization. Procuring the precise 4-amino-5-iodo pattern—not a generic isothiazole—ensures full synthetic utility in library synthesis and FBDD hit elaboration.

Molecular Formula C4H3IN2O2S
Molecular Weight 270.05 g/mol
CAS No. 2839156-60-2
Cat. No. B6608272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-iodo-1,2-thiazole-3-carboxylicacid
CAS2839156-60-2
Molecular FormulaC4H3IN2O2S
Molecular Weight270.05 g/mol
Structural Identifiers
SMILESC1(=C(SN=C1C(=O)O)I)N
InChIInChI=1S/C4H3IN2O2S/c5-3-1(6)2(4(8)9)7-10-3/h6H2,(H,8,9)
InChIKeyRQFNJNASRUYARU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-iodo-1,2-thiazole-3-carboxylic Acid (CAS 2839156-60-2): Molecular Identity and Baseline Characteristics


4-Amino-5-iodo-1,2-thiazole-3-carboxylic acid (CAS 2839156-60-2; molecular formula C4H3IN2O2S; molecular weight 270.05 g/mol) is a heterocyclic building block belonging to the isothiazole-3-carboxylic acid family . The compound features a 1,2-thiazole (isothiazole) core with three key substituents: an amino group at the 4-position, an iodine atom at the 5-position, and a carboxylic acid moiety at the 3-position . This precise substitution pattern is documented in multiple vendor catalogs, with commercial availability typically at 97–98% purity . Unlike extensively characterized bioactive isothiazoles, this specific compound lacks published primary research literature defining its biological activity; its current utility lies primarily as a synthetic intermediate and scaffold derivatization substrate, where the iodine atom serves as a versatile handle for cross-coupling chemistry .

Why Substituting 4-Amino-5-iodo-1,2-thiazole-3-carboxylic Acid with Related Isothiazole Analogs Fails


Within the isothiazole-3-carboxylic acid scaffold, changes in substitution pattern are not chemically neutral. The concurrent presence of a 4-amino group and a 5-iodo substituent on the same isothiazole ring establishes a unique electronic environment and a specific vector for synthetic elaboration that no single-position variant can replicate . Generic substitution with compounds lacking the 5-iodo group (e.g., 4-aminoisothiazole-3-carboxylic acid) eliminates the capacity for palladium-catalyzed cross-coupling reactions that rely on the carbon–iodine bond . Conversely, substitution with compounds lacking the 4-amino group (e.g., 5-iodoisothiazole-3-carboxylic acid, CAS 2167956-38-7) removes the nucleophilic amine handle essential for amide bond formation or subsequent N-functionalization . These functional distinctions mean that procurement based solely on the isothiazole core, without strict adherence to the 4-amino-5-iodo substitution pattern, will fail to deliver the required synthetic utility in multi-step reaction sequences.

Quantitative Differentiation Evidence for 4-Amino-5-iodo-1,2-thiazole-3-carboxylic Acid (CAS 2839156-60-2)


Structural Uniqueness: No Published Head-to-Head Biological or Physicochemical Data Exist for This Specific CAS Number

Following exhaustive searches across primary research literature, patents, and authoritative databases, no published head-to-head comparisons or quantitative biological/pharmacological data were identified for 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid (CAS 2839156-60-2) . The compound is cataloged in multiple vendor databases with consistent molecular specifications (C4H3IN2O2S; 270.05 g/mol; 97–98% purity), but these are baseline identity descriptors rather than differential performance metrics . The absence of published quantitative comparative data against close analogs (e.g., 5-iodoisothiazole-3-carboxylic acid, 4-aminoisothiazole-3-carboxylic acid, or alternative halogenated variants) is noted as a current limitation of the scientific record for this specific CAS entry.

Organic synthesis Medicinal chemistry Heterocyclic building blocks

Cross-Coupling Utility: Iodo Substituent Enables Diverse Pd-Catalyzed Transformations

The 5-iodo substituent on the isothiazole ring provides a reactive site for palladium-catalyzed cross-coupling reactions including Sonogashira, Suzuki, and Buchwald–Hartwig couplings . This synthetic handle is absent in non-halogenated analogs such as 4-aminoisothiazole-3-carboxylic acid. While direct reactivity data for the carboxylic acid form (CAS 2839156-60-2) are not published, the analogous methyl ester (CAS 2839139-57-8) and Boc-protected derivative (CAS 2870667-48-2) demonstrate that the iodo group is deliberately positioned to facilitate carbon–carbon and carbon–heteroatom bond formation . In contrast, 5-iodoisothiazole-3-carboxylic acid (CAS 2167956-38-7), which lacks the 4-amino group, can participate in cross-couplings but cannot undergo subsequent amidation or N-functionalization without additional synthetic steps .

Cross-coupling C–C bond formation Synthetic methodology

Isothiazole Scaffold: Potential Inhibitory Activity Against Carbonic Anhydrase Isoforms (Class-Level Inference)

Thiazole- and isothiazole-carboxylic acid derivatives have been characterized as carbonic anhydrase (CA) inhibitors. A 2020 study of 2,4,5-trisubstituted thiazoles demonstrated that a carboxylic acid group at the 4-position is crucial for CA-III inhibitory activity, with compound 12a (2-amino-5-phenylthiazole-4-carboxylic acid) identified as a lead molecule [1]. The target compound 4-amino-5-iodo-1,2-thiazole-3-carboxylic acid shares key pharmacophoric elements with this series—an amino group, a carboxylic acid moiety, and a substituted thiazole/isothiazole core—though with the carboxylic acid at the 3-position rather than the 4-position. No direct CA inhibition data exist for CAS 2839156-60-2; this class-level inference serves only to contextualize the scaffold within known biological space and does not constitute a verified property of the target compound.

Carbonic anhydrase inhibition Enzyme inhibition Drug discovery

Validated Application Scenarios for 4-Amino-5-iodo-1,2-thiazole-3-carboxylic Acid (CAS 2839156-60-2)


Scaffold Derivatization via Palladium-Catalyzed Cross-Coupling

The 5-iodo substituent enables Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig couplings to introduce aryl, alkynyl, or amino substituents at the 5-position of the isothiazole ring . This application is supported by class-level evidence documenting iodo-isothiazoles as effective cross-coupling substrates, as exemplified by the methyl ester (CAS 2839139-57-8) and Boc-protected derivatives (CAS 2870667-48-2) . In contrast, non-halogenated 4-aminoisothiazole-3-carboxylic acid lacks this synthetic entry point.

Amide Bond Formation for Library Synthesis

The carboxylic acid at the 3-position can be activated (e.g., via HATU, EDCI) to form amide bonds with primary or secondary amines, enabling rapid construction of compound libraries for medicinal chemistry campaigns . This reactivity is orthogonal to the 5-iodo cross-coupling handle, permitting sequential diversification at two positions. The analogous methyl ester (CAS 2839139-57-8) provides a protected alternative when carboxylic acid reactivity must be masked during initial coupling steps .

Isothiazole-Focused Fragment-Based Drug Discovery

The 4-amino-5-iodo-isothiazole-3-carboxylic acid core may serve as a fragment in FBDD campaigns targeting enzymes with known affinity for sulfur–nitrogen heterocycles, such as carbonic anhydrases . However, no direct binding or inhibitory data exist for this specific compound; its inclusion in fragment libraries is based solely on structural diversity and the availability of synthetic handles for hit elaboration, not on validated target engagement.

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